Ethyl 5-amino-5-oxopentanoate

Lipophilicity Membrane permeability Drug design

Ethyl 5-amino-5-oxopentanoate (CAS 56703-79-8) is a C7 heterobifunctional building block comprising a five‑carbon backbone terminated by an ethyl ester at one end and a primary amide at the other. Belonging to the dicarboxylic acid monoamide monoester family, it is formally the ethyl ester of glutaramic acid.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 56703-79-8
Cat. No. B3053874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-5-oxopentanoate
CAS56703-79-8
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)N
InChIInChI=1S/C7H13NO3/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H2,8,9)
InChIKeyYIQNVBGZFQXZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Amino-5-Oxopentanoate (CAS 56703-79-8): Gateway to Half-Amide Chemical Biology and Precision Synthesis


Ethyl 5-amino-5-oxopentanoate (CAS 56703-79-8) is a C7 heterobifunctional building block comprising a five‑carbon backbone terminated by an ethyl ester at one end and a primary amide at the other [1]. Belonging to the dicarboxylic acid monoamide monoester family, it is formally the ethyl ester of glutaramic acid [2]. Unlike its fully hydrolyzed analog glutaramic acid or its ester-only counterpart monoethyl glutarate, this compound presents one protected carboxyl (ester) and one free carboxamide, enabling orthogonal reactivity in multi‑step synthetic sequences [3]. It is commercially available at high purity (typically ≥98%) and is used as an intermediate in medicinal chemistry and enzyme‑substrate studies .

Ethyl 5-Amino-5-Oxopentanoate: Why In‑Class Half‑Amide Analogs Cannot Be Swapped Without Quantitative Validation


Dicarboxylic acid monoamide monoesters share a common scaffold, yet their biological and chemical behaviour diverges sharply with even minor structural alterations. The half‑amidase from Blastobacter sp. strain A17p‑4 exhibits a 1.6‑fold higher catalytic efficiency (kcat/Km) for glutaramic acid (1.62 s⁻¹ mM⁻¹) than for succinamic acid (0.93 s⁻¹ mM⁻¹), demonstrating that a single methylene unit difference in chain length alters enzyme recognition [1]. Furthermore, esterification of the distal carboxyl group increases logP by approximately 2.1 units relative to the free acid (logP 1.35 vs –0.76), a shift that can determine passive membrane permeability in cellular assays [2]. These data illustrate why compounds such as glutaramic acid, succinamic acid ethyl ester, or monoethyl glutarate cannot serve as drop‑in replacements for ethyl 5‑amino‑5‑oxopentanoate without re‑validation of the target profile.

Ethyl 5-Amino-5-Oxopentanoate Evidence Guide: Head‑to‑Head Quantitative Differentiation from Closest Analogs


LogP Advantage Over Free Acid: Ethyl 5-Amino-5-Oxopentanoate vs. Glutaramic Acid

Ethyl 5‑amino‑5‑oxopentanoate exhibits a measured logP of 1.35, whereas the corresponding free acid, glutaramic acid, has a computed logP of –0.76 (ChemAxon) and –1.4 (ALOGPS) [1]. The ~2.1‑unit increase represents roughly a 125‑fold higher octanol‑water partition coefficient for the ester, predicting substantially greater passive membrane permeability. In contrast, monoethyl glutarate—the ester‑acid analog lacking the amide—has a logP of approximately 0.73 (ACD/LogP), about 0.6 units lower than the target compound, indicating that the amide group further enhances lipophilicity relative to a free carboxylic acid .

Lipophilicity Membrane permeability Drug design

Chain‑Length Discrimination by Half‑Amidase: Glutarate vs. Succinate Scaffold

The half‑amidase purified from Blastobacter sp. A17p‑4 hydrolyzes glutaramic acid with a Km of 2.8 mM and kcat of 2.23 s⁻¹ (kcat/Km = 1.62 s⁻¹ mM⁻¹), whereas succinamic acid—the one‑carbon‑shorter analog—shows a Km of 6.2 mM and kcat of 5.76 s⁻¹ (kcat/Km = 0.93 s⁻¹ mM⁻¹) [1]. Although these data are for the free acids, they establish a class‑level principle: the enzyme's active site discriminates between glutarate (C5) and succinate (C4) half‑amides, with the glutarate scaffold achieving a 1.74‑fold higher catalytic efficiency. Adipiamic acid (C6) is processed far more slowly (kcat/Km = 0.046 s⁻¹ mM⁻¹), confirming a sharp chain‑length optimum at C5. The target compound bears this optimal C5 scaffold and is therefore the preferred backbone for studying or harnessing half‑amidase activity.

Enzyme kinetics Half-amide hydrolysis Substrate specificity

Orthogonal Deprotection: Ester‑Amide Chemoselectivity Compared to Diacid or Diester Analogs

Ethyl 5‑amino‑5‑oxopentanoate presents two chemically distinct carboxyl derivatives: a base‑labile ethyl ester and a hydrolysis‑resistant primary amide. This contrasts with glutaramic acid, where both functions are free and cannot be selectively addressed, and with monoethyl glutarate, which replaces the amide with a free carboxylic acid that competes with the ester for nucleophiles [1]. The half‑amidase literature confirms that the enzyme exclusively accepts free half‑amides (e.g., glutaramic acid) and does not hydrolyze diester or diamide substrates [2]. Therefore, the ester group of the target compound serves as a masked carboxyl that can be unveiled by esterase or mild alkaline treatment only after the desired amide‑directed transformation has been completed. This orthogonal reactivity makes the compound uniquely suited as a protected glutaramic acid equivalent for multi‑step synthesis.

Orthogonal protection Solid-phase synthesis Prodrug design

Commercially Verified Purity and Batch Traceability vs. Research‑Grade Free Acid Analogs

Ethyl 5‑amino‑5‑oxopentanoate is supplied with a standard purity of 98% and comes with batch‑specific QC documentation including NMR, HPLC, and GC traces from Bidepharm . In contrast, glutaramic acid is typically offered at 95% purity with less extensive characterization, and succinamic acid ethyl ester is available at 95–98% purity but from fewer validated suppliers . For quantitative biochemical assays—particularly enzyme kinetic studies where impurities can act as competitive inhibitors—batch‑to‑batch consistency and documented purity are procurement‑critical parameters. The 3% purity margin (98% vs 95%) corresponds to a potential 3% w/w impurity load that can confound IC₅₀ or Km determinations at low compound concentrations.

Quality control Reproducibility Procurement

Ethyl 5-Amino-5-Oxopentanoate: Prioritized Application Scenarios Driven by Quantitative Differentiation Data


Half‑Amidase Substrate Engineering and Inhibitor Design

The C5 glutarate scaffold of ethyl 5‑amino‑5‑oxopentanoate matches the chain‑length optimum for half‑amidase (kcat/Km = 1.62 s⁻¹ mM⁻¹ for glutaramic acid vs 0.93 for succinamic acid), making it the preferred backbone for designing substrates or competitive inhibitors of this enzyme family [1]. The ethyl ester serves as a latent carboxyl that can be removed enzymatically or chemically to generate the active free acid in situ, enabling time‑resolved activation studies.

Pro‑Drug Candidate Synthesis Requiring Controlled Lipophilicity

With a logP of 1.35—approximately 125‑fold higher than glutaramic acid (logP –0.76)—the compound provides sufficient lipophilicity for passive membrane permeation while retaining the amide hydrogen‑bond donors needed for target engagement [1]. This balance is particularly relevant for CNS‑targeted prodrugs where logP values between 1 and 3 are often optimal for blood‑brain barrier penetration.

Orthogonal Building Block for Multi‑Step Heterocycle Synthesis

The simultaneous presence of an ester and an amide on the same C5 backbone allows chemists to perform amide‑directed cyclization or coupling reactions while keeping the ester protected, then unveil the carboxyl for a subsequent transformation [1]. This orthogonal strategy eliminates the protection/deprotection steps required when using glutaramic acid or monoethyl glutarate, directly reducing step count and improving atom economy.

Enzyme Kinetic Studies Requiring High‑Purity, Batch‑Verified Substrate

The 98% purity with multi‑method QC documentation (NMR, HPLC, GC) ensures that kinetic parameters (Km, kcat, Ki) determined using this compound are not confounded by unknown impurities that may act as alternative substrates or inhibitors [1]. This level of characterization exceeds that of most research‑grade glutaramic acid or succinamic acid ester preparations, making it the substrate of choice for publication‑grade enzymology.

Quote Request

Request a Quote for Ethyl 5-amino-5-oxopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.